Methyl 2-(4-chlorophenyl)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate
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Overview
Description
Methyl 2-(4-chlorophenyl)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology.
Mechanism Of Action
Methyl 2-(4-chlorophenyl)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain. It also modulates the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical And Physiological Effects
Methyl 2-(4-chlorophenyl)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in various cell types. It also increases the levels of GABA in the brain, leading to a reduction in neuronal excitability and a calming effect.
Advantages And Limitations For Lab Experiments
Methyl 2-(4-chlorophenyl)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate has several advantages for lab experiments, including its high potency and selectivity for COX-2 inhibition. However, its poor solubility in water and low bioavailability limit its use in in vivo studies.
Future Directions
There are several future directions for the research on Methyl 2-(4-chlorophenyl)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate. One potential direction is the development of novel formulations that improve its solubility and bioavailability. Another direction is the investigation of its potential applications in the treatment of other diseases, such as epilepsy and multiple sclerosis. Additionally, the elucidation of its molecular mechanism of action and the identification of its molecular targets could lead to the development of more effective drugs with fewer side effects.
In conclusion, Methyl 2-(4-chlorophenyl)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate is a promising chemical compound with potential applications in medicine and pharmacology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and develop effective drugs based on its structure and pharmacological properties.
Synthesis Methods
Methyl 2-(4-chlorophenyl)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate can be synthesized through a multi-step process involving the condensation of 4-chlorobenzaldehyde with piperidine-4-carboxylic acid, followed by the addition of acetic anhydride and propenoyl chloride. The final product is obtained through the reaction with methylamine.
Scientific Research Applications
Methyl 2-(4-chlorophenyl)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate has been extensively studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties.
properties
IUPAC Name |
methyl 2-(4-chlorophenyl)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4/c1-3-15(22)21-10-8-13(9-11-21)17(23)20-16(18(24)25-2)12-4-6-14(19)7-5-12/h3-7,13,16H,1,8-11H2,2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDPNUGRUVKRIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Cl)NC(=O)C2CCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-chlorophenyl)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate |
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